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  • Product: 4-Amino-5-fluoro-2-methylbenzonitrile
  • CAS: 1849279-50-0

Core Science & Biosynthesis

Foundational

A Guide to the Exact Mass and Isotopic Pattern of 4-amino-5-fluoro-2-methylbenzonitrile

Introduction The Significance of Exact Mass and Isotopic Distribution The exact mass of a molecule is the calculated mass of its most abundant isotopic species, determined by summing the masses of the most abundant isoto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Significance of Exact Mass and Isotopic Distribution

The exact mass of a molecule is the calculated mass of its most abundant isotopic species, determined by summing the masses of the most abundant isotopes of its constituent atoms. This value is a highly specific identifier, distinguishing the target molecule from others with the same nominal mass.

The isotopic pattern arises from the natural existence of isotopes for many elements. While the most abundant isotope dictates the monoisotopic peak (M), the presence of heavier isotopes gives rise to satellite peaks (M+1, M+2, etc.) of predictable relative intensities. This pattern serves as a unique fingerprint, aiding in the confirmation of the elemental composition of the molecule.

Determining the Exact Mass of 4-amino-5-fluoro-2-methylbenzonitrile

The chemical formula for 4-amino-5-fluoro-2-methylbenzonitrile is C₈H₇FN₂. To calculate its exact mass, we sum the exact masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen.

ElementIsotopeExact Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000000896.000000000
Hydrogen¹H1.00782503277.054775224
Fluorine¹⁹F18.998403163118.998403163
Nitrogen¹⁴N14.003074004228.006148008
Total 150.059326395

The calculated exact mass of 4-amino-5-fluoro-2-methylbenzonitrile is 150.0593 Da . This precise value is what would be experimentally observed in high-resolution mass spectrometry.

Predicting the Isotopic Pattern

The isotopic pattern is a function of the natural abundances of the heavier isotopes of the elements present in the molecule. For 4-amino-5-fluoro-2-methylbenzonitrile, the key contributors to the M+1 and M+2 peaks are ¹³C, ²H, and ¹⁵N. Fluorine is monoisotopic (¹⁹F is 100% abundant), so it does not contribute to the isotopic pattern.[1][2][3]

The relative intensity of the M+1 peak is calculated as follows:

  • Contribution from ¹³C: 8 atoms * 1.107% = 8.856%

  • Contribution from ¹⁵N: 2 atoms * 0.364% = 0.728%

  • Contribution from ²H: 7 atoms * 0.0115% = 0.0805%

Total predicted M+1 intensity: 8.856% + 0.728% + 0.0805% = 9.6645%

The M+2 peak intensity is primarily due to the presence of two ¹³C atoms in the same molecule and is significantly lower.

PeakRelative Intensity (%)
M (¹²C₈¹H₇¹⁹F¹⁴N₂)100
M+19.66
M+20.44

This predicted pattern provides a valuable tool for confirming the elemental composition of an unknown compound during mass spectrometric analysis.

Experimental Workflow for Verification

The following diagram illustrates a typical workflow for the experimental determination of the exact mass and isotopic pattern of a compound like 4-amino-5-fluoro-2-methylbenzonitrile.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Weigh Compound B Dissolve in Suitable Solvent (e.g., Acetonitrile/Water) A->B C Infuse into HRMS Instrument (e.g., Q-TOF, Orbitrap) B->C D Acquire High-Resolution Mass Spectrum C->D E Determine Monoisotopic Peak (M) D->E F Measure Exact Mass E->F G Analyze Isotopic Pattern (M+1, M+2) E->G H Compare Experimental and Theoretical Data F->H G->H

Figure 1: Workflow for Exact Mass and Isotopic Pattern Determination.

Methodologies

Calculation of Exact Mass
  • Identify the molecular formula: For 4-amino-5-fluoro-2-methylbenzonitrile, this is C₈H₇FN₂.[4]

  • Obtain the exact masses of the most abundant isotopes for each element from an authoritative source such as the National Institute of Standards and Technology (NIST).[4][5]

    • ¹²C: 12.000000 Da[6][7][8]

    • ¹H: 1.007825 Da[9][10][11]

    • ¹⁴N: 14.003074 Da[12][13][14][15][16]

    • ¹⁹F: 18.998403 Da[17][18]

  • Calculate the total exact mass by summing the masses of each isotope multiplied by the number of atoms of that element in the molecule.

Prediction of Isotopic Pattern
  • Obtain the natural abundances of the stable isotopes for each element.

    • ¹²C: 98.93%, ¹³C: 1.07%[19][20][21]

    • ¹H: 99.9885%, ²H: 0.0115%[10][22][23]

    • ¹⁴N: 99.636%, ¹⁵N: 0.364%[12][24][][26]

  • Calculate the probability of the M+1 peak by summing the probabilities of one atom of each element being its heavier isotope.

  • Calculate the probability of the M+2 peak considering the probabilities of two heavier isotopes being present.

Conclusion

The exact mass (150.0593 Da) and the predicted isotopic pattern (M+1 ≈ 9.66%) are fundamental characteristics of 4-amino-5-fluoro-2-methylbenzonitrile. These values, derived from established physical constants, provide a robust framework for the identification and characterization of this compound in a research and development setting. The methodologies outlined in this guide offer a clear and reproducible approach for both the theoretical calculation and the experimental verification of these critical parameters, ensuring a high degree of scientific integrity in the analytical workflow.

References

  • Wikipedia. (n.d.). Isotopes of nitrogen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14621073, 4-Amino-2-fluoro-5-methylbenzonitrile. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the abundance of Hydrogen-1, Hydrogen-2, and Hydrogen-3 in nature? Also, is it a stable isotope?. Retrieved from [Link]

  • PROMETHEUS – Protocols. (n.d.). Natural abundance 15N. Retrieved from [Link]

  • Quora. (2016, October 3). What is the atomic mass of hydrogen?. Retrieved from [Link]

  • Pearson. (n.d.). (a) What is the mass in u of a carbon-12 atom? - Brown 14th Edition Ch 2 Problem 34a. Retrieved from [Link]

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  • ChemLin. (2024, October 20). Fluorine-19 - isotopic data and properties. Retrieved from [Link]

  • Binkley, D., Sollins, P., & McGill, W. B. (1985). Natural Abundance of Nitrogen-15 as a Tool for Tracing Alder-Fixed Nitrogen. Soil Science Society of America Journal, 49(2), 444-447. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 10.3: Isotopes of Hydrogen. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 10). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]

  • National Institute of Standards and Technology. (1999, September 1). Atomic Weights and Isotopic Compositions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 16). Natural Isotope Abundances of Carbon and Nitrogen in Tissue Proteins and Amino Acids as Biomarkers of the Decreased Carbohydrate Oxidation and Increased Amino Acid Oxidation Induced by Caloric Restriction under a Maintained Protein Intake in Obese Rats. Retrieved from [Link]

  • WebElements. (n.d.). Carbon » isotope data. Retrieved from [Link]

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  • LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Isotopic Abundance of Carbon Atoms. Retrieved from [Link]

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  • EMBL-EBI. (n.d.). nitrogen-14 atom (CHEBI:36938). Retrieved from [Link]

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  • Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

  • ChemLin. (2024, September 28). Nitrogen-14 - isotopic data and properties. Retrieved from [Link]

  • ACS Publications. (2003, February 13). Natural Abundance Hydrogen Isotope Affiliation between the Reactants and the Products in Glucose Fermentation with Yeast. Retrieved from [Link]

  • Quora. (2024, January 30). What is the mass of carbon 12?. Retrieved from [Link]

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  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Fluorine. Retrieved from [Link]

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  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Brainly.ph. (2021, February 20). nitrogen-14 has an atomic mass of 14.0031 amu, while nitrogen-15 has an atomic mass of 15.0001 amu. nitrogen. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

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Exploratory

A Technical Guide to the Thermodynamic Stability Profile of 4-amino-5-fluoro-2-methylbenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Foreword: Proactive Stability Profiling in Modern Drug Discovery In the landscape of small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: Proactive Stability Profiling in Modern Drug Discovery

In the landscape of small molecule drug development, understanding the inherent stability of a new chemical entity (NCE) is not merely a regulatory checkpoint but a foundational pillar of a successful program. The thermodynamic stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, formulation strategy, manufacturing process, and, most critically, its safety and efficacy profile. Early and comprehensive stability assessment allows for the mitigation of risks, saving invaluable time and resources.

This guide provides a deep dive into the predicted thermodynamic stability of 4-amino-5-fluoro-2-methylbenzonitrile, a molecule possessing a unique constellation of functional groups. As specific experimental data for this compound is not yet widely available, this document serves as a predictive framework and a practical guide for its empirical investigation. We will dissect the molecule's structure to anticipate its behavior under various stressors and lay out a robust, self-validating experimental plan grounded in ICH guidelines to characterize its stability profile. This approach, blending predictive chemistry with rigorous experimental design, is crafted to empower researchers to confidently navigate the critical path of drug development.

Molecular Architecture and Predicted Physicochemical Characteristics

The thermodynamic stability of a molecule is intrinsically linked to its structure. 4-amino-5-fluoro-2-methylbenzonitrile is a substituted aromatic compound with three key functional groups whose interplay will dictate its reactivity and degradation pathways.

  • Aromatic Amine (-NH₂): This electron-donating group is a primary site of potential instability. Aromatic amines are notoriously susceptible to oxidation, which can lead to the formation of colored by-products, including nitroso and nitro compounds, or even polymeric species.[1][2][3] This reactivity is a critical consideration for both handling and long-term storage.

  • Nitrile (-C≡N): The nitrile group is generally robust but can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid under forcing acidic or basic conditions.[4] The high energy of the carbon-nitrogen triple bond, however, makes it resistant to thermal degradation.[5]

  • Fluorine (-F): The presence of fluorine, the most electronegative element, has profound effects on molecular stability. The carbon-fluorine bond is exceptionally strong, which often enhances metabolic and thermal stability.[6][7] Its strong inductive electron-withdrawing effect can decrease the basicity of the adjacent amino group, potentially modulating its oxidative liability.[6][8] Fluorination is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties and overall molecular robustness.[9][10]

  • Methyl (-CH₃): This electron-donating group can subtly influence the electronic properties of the aromatic ring and has been shown to enhance the thermal stability of certain molecular scaffolds.[11]

The specific substitution pattern—with the fluorine atom ortho to the amine—is predicted to significantly lower the pKa of the amino group, which may temper its propensity for oxidation compared to an unsubstituted aniline.

Table 1: Predicted Physicochemical Properties of 4-amino-5-fluoro-2-methylbenzonitrile

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₇FN₂Based on chemical structure.
Molecular Weight 150.16 g/mol Based on chemical structure.
pKa (Amine) 2.0 - 3.0The strong electron-withdrawing effect of the ortho-fluorine atom is expected to significantly reduce the basicity of the aromatic amine compared to aniline (pKa ≈ 4.6).[6]
logP 1.5 - 2.5The presence of fluorine increases lipophilicity, while the amino group contributes to polarity. The overall value is expected to be moderately lipophilic.[6][8]
Water Solubility Low to InsolubleConsistent with a moderately lipophilic, crystalline solid. Similar structures like 4-aminobenzonitrile are insoluble in water.[12]
Appearance Off-white to light-colored crystalline solidAromatic amines can be prone to discoloration upon exposure to air and light due to oxidation.

Predicted Degradation Pathways

A thorough understanding of a molecule's potential degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.[13] Based on the functional group analysis, we can anticipate several key routes of degradation for 4-amino-5-fluoro-2-methylbenzonitrile under stress conditions.

Predicted_Degradation_Pathways cluster_conditions Stress Conditions cluster_molecule Parent Molecule cluster_degradants Potential Degradants Acid Acid Hydrolysis (H₃O⁺) Amide 4-amino-5-fluoro-2-methylbenzamide Acid->Amide Base Base Hydrolysis (OH⁻) Base->Amide Oxidation Oxidation ([O]) Oxidized_Amine Oxidized Species (Nitroso, Nitro, Dimers) Oxidation->Oxidized_Amine API 4-amino-5-fluoro-2-methylbenzonitrile API->Amide Partial Hydrolysis API->Oxidized_Amine Acid_Deg 4-amino-5-fluoro-2-methylbenzoic acid Amide->Acid_Deg Full Hydrolysis

Caption: Predicted degradation pathways for 4-amino-5-fluoro-2-methylbenzonitrile.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile group. This would likely proceed through an amide intermediate (4-amino-5-fluoro-2-methylbenzamide) to the final carboxylic acid (4-amino-5-fluoro-2-methylbenzoic acid).[4]

  • Oxidative Degradation: The aromatic amine is the most probable site for oxidative attack. Exposure to oxidizing agents is predicted to generate a cascade of colored degradants, potentially including dimers, polymers, and N-oxygenated species.[1][14] This is often the most challenging degradation pathway to control for aromatic amines.

  • Thermal & Photolytic Stability: The molecule is predicted to have good thermal stability due to its aromatic nature and the robust C-F bond.[7][15] However, photostability testing is crucial, as aromatic amines can be susceptible to degradation upon exposure to light.[16]

A Framework for Investigation: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[17] Its purpose is to intentionally degrade the API under conditions more severe than accelerated stability testing to identify likely degradation products, elucidate degradation pathways, and, critically, to develop and validate a stability-indicating analytical method.[13][18] The accepted goal for these studies is to achieve a target degradation of 5-20% of the API.[16][18] Degradation below this range may not produce sufficient degradants to challenge the analytical method, while over-stressing can lead to secondary or tertiary degradants not relevant to real-world storage conditions.

Forced_Degradation_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Data Interpretation Start Prepare Stock Solution of API in suitable solvent (e.g., ACN:H₂O) Control Unstressed Control (API in solvent, protected from light, RT) Start->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (Solid) (e.g., 105°C, 24h) Start->Thermal Photo Photostability (Solid/Solution) (ICH Q1B Conditions) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Mass_Balance Calculate % Degradation & Mass Balance Analysis->Mass_Balance Peak_Purity Assess Peak Purity of API Analysis->Peak_Purity ID Characterize Degradants (LC-MS/MS) Mass_Balance->ID

Caption: A generalized workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed as a starting point. The duration and temperature should be adjusted to achieve the target 5-20% degradation.

A. Acidic Hydrolysis

  • Rationale: To evaluate the stability of the molecule to low pH, primarily targeting the hydrolysis of the nitrile group.[13] We begin with mild conditions to avoid non-specific degradation.

  • Protocol:

    • Prepare a solution of 4-amino-5-fluoro-2-methylbenzonitrile at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a sealed vial at 60°C, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to the target analytical concentration.

    • Analyze via HPLC.

B. Basic Hydrolysis

  • Rationale: To assess stability in an alkaline environment, which also targets the nitrile group and can promote other base-catalyzed reactions.

  • Protocol:

    • Prepare the API solution as described in the acidic hydrolysis protocol.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution in a sealed vial at 60°C, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for analysis.

    • Analyze via HPLC.

C. Oxidative Degradation

  • Rationale: This is arguably the most critical test for this molecule, given the high susceptibility of the aromatic amine to oxidation.[1] Hydrogen peroxide is a common and effective oxidizing agent for this purpose.

  • Protocol:

    • Prepare the API solution as described above.

    • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction closely, taking aliquots at shorter time intervals (e.g., 1, 4, 8, 24 hours). Note any color changes.

    • Dilute aliquots directly with the mobile phase for analysis.

    • Analyze via HPLC.

D. Thermal Degradation

  • Rationale: To evaluate the intrinsic stability of the API in the solid state at elevated temperatures, simulating potential excursions during manufacturing or storage.

  • Protocol:

    • Place a thin layer of solid API (approx. 5-10 mg) in a clear glass vial.

    • Heat the vial in a calibrated oven at 105°C for 24 hours.

    • After cooling, dissolve the sample in a known volume of solvent (e.g., 50:50 acetonitrile:water) to achieve the target analytical concentration.

    • Analyze via HPLC.

E. Photostability

  • Rationale: To determine if the API is degraded by exposure to light, as mandated by ICH Q1B guidelines.

  • Protocol:

    • Expose both solid API and a solution of the API (approx. 1 mg/mL) to a calibrated light source. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After exposure, prepare the samples for analysis as in the other protocols.

    • Analyze via HPLC and compare the results to the dark controls.

The Analytical Backbone: Stability-Indicating Method Development

The data from forced degradation studies is only as reliable as the analytical method used to generate it. A validated stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API without interference from degradants, impurities, or excipients.[13] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the workhorse technique for this purpose.[19][20][21]

  • Method Development Strategy:

    • Column Selection: A reversed-phase C18 column is a versatile starting point.

    • Mobile Phase Screening: Screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation of the parent peak from all degradation peaks.

    • Gradient Optimization: Develop a gradient elution method to resolve both early and late-eluting peaks.

    • Detection: Use a PDA detector to monitor multiple wavelengths and, crucially, to perform peak purity analysis on the API peak in each stressed sample. A pure peak confirms that no degradant is co-eluting.

    • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Hypothetical Forced Degradation Results for 4-amino-5-fluoro-2-methylbenzonitrile

Stress Condition% Degradation of APIMajor Degradant Peak (Retention Time)Observations
0.1 M HCl, 60°C, 24h 8.5%D1 (4.2 min)No color change.
0.1 M NaOH, 60°C, 24h 12.1%D1 (4.2 min)Slight yellowing of solution.
3% H₂O₂, RT, 8h 18.2%D2 (5.8 min), D3 (7.1 min)Solution turned dark brown. Multiple minor degradants observed.
Dry Heat, 105°C, 24h < 1.0%N/ANo significant degradation.
Photostability (ICH Q1B) 3.5%D4 (6.5 min)Slight discoloration of solid powder.

Concluding Stability Profile

Based on our predictive analysis of the molecular structure of 4-amino-5-fluoro-2-methylbenzonitrile, a clear stability profile emerges. This profile must be confirmed by the empirical data generated through the rigorous experimental plan outlined above.

  • Primary Liability: The molecule's principal vulnerability is predicted to be oxidative degradation of the aromatic amine moiety. This pathway is likely to produce multiple, colored degradants and will require the most stringent control measures, such as inert atmosphere packaging and the potential inclusion of antioxidants in a formulation.

  • Secondary Liability: Hydrolytic degradation of the nitrile group is expected under harsh acidic or basic conditions but is unlikely to be a significant issue near neutral pH.

  • High Intrinsic Stability: The compound is predicted to possess excellent thermal stability , a benefit conferred by its aromatic system and strong carbon-fluorine bond.[6][7] Its photostability is likely moderate, but requires experimental confirmation as aromatic amines can be light-sensitive.

By systematically executing this stability assessment plan, researchers and drug developers can build a comprehensive understanding of 4-amino-5-fluoro-2-methylbenzonitrile. This knowledge is indispensable for guiding formulation development, defining manufacturing controls, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the delivery of a safe and effective therapeutic agent.

References

  • University of Hertfordshire. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PMC. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Pharmaceutical Technology. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines. [Link]

  • Wikipedia. (n.d.). Biological aspects of fluorine. [Link]

  • ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]

  • Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important?. [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Kinam Park's Lab. [Link]

  • ACS Publications. (2003). Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental Science & Technology. [Link]

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  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. [Link]

  • Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. [Link]

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Protocols & Analytical Methods

Method

using 4-amino-5-fluoro-2-methylbenzonitrile as a precursor in drug discovery

Application Note: 4-Amino-5-fluoro-2-methylbenzonitrile as a Versatile Precursor in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the strategic incorporation of polyfunctional halogenated build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Amino-5-fluoro-2-methylbenzonitrile as a Versatile Precursor in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of polyfunctional halogenated building blocks is essential for navigating the complex multi-parameter optimization of drug candidates. 4-Amino-5-fluoro-2-methylbenzonitrile (CAS: 1849279-50-0) has emerged as a highly privileged scaffold. By combining a reactive aniline, a modifiable nitrile, a conformationally locking methyl group, and a metabolically stabilizing fluorine atom, this precursor enables divergent synthetic pathways. This application note details the physicochemical rationale for utilizing this specific building block and provides validated, self-contained protocols for its integration into small-molecule discovery workflows.

Pharmacophore Deconstruction & Physicochemical Rationale

The design of targeted therapeutics requires precise control over a molecule's electronic distribution, sterics, and lipophilicity. The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways[1].

The structural features of 4-amino-5-fluoro-2-methylbenzonitrile provide a synergistic effect when incorporated into a drug scaffold:

Functional GroupSynthetic UtilityPharmacological & Physicochemical Rationale
Fluoro (-F) Directs electrophilic aromatic substitution; enables late-stage functionalization.Metabolic Stability & pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent aniline[1]. This reduces basicity, enhancing membrane permeability and protecting the aromatic ring from cytochrome P450-mediated oxidative metabolism[2].
Amino (-NH₂) Primary site for amide coupling, Buchwald-Hartwig amination, or Sandmeyer reactions.Hydrogen Bond Donor: Acts as a critical hinge-binding motif in kinase inhibitors or as an attachment point for assembling proteolysis-targeting chimeras (PROTACs).
Cyano (-CN) Precursor for tetrazoles, amidines, primary amines, or carboxylic acids.Bioisosteric Potential: The cyano group can be converted into a 1H-tetrazole, a premier non-classical bioisostere for carboxylic acids that improves target affinity while maintaining favorable lipophilicity[3].
Methyl (-CH₃) Benzylic functionalization (e.g., bromination to form a reactive electrophile).Conformational Restriction: Positioned ortho to the cyano group, the steric bulk of the methyl group restricts the rotation of subsequent functional groups (like a tetrazole ring), locking the molecule into a bioactive conformation.

Divergent Synthetic Workflows

The true value of 4-amino-5-fluoro-2-methylbenzonitrile lies in its orthogonality. The distinct electronic and steric environments of the -NH₂ and -CN groups allow for selective, sequential functionalization without the need for excessive protecting group chemistry.

SynthesisWorkflow Precursor 4-Amino-5-fluoro- 2-methylbenzonitrile (CAS: 1849279-50-0) Buchwald Buchwald-Hartwig Cross-Coupling (Pd-catalyzed) Precursor->Buchwald -NH2 Reactivity Cycloaddition [3+2] Cycloaddition (NaN3, ZnBr2) Precursor->Cycloaddition -CN Reactivity KinaseScaffold Diaryl Amine Scaffold (Kinase Inhibitors) Buchwald->KinaseScaffold Bifunctional Targeted Therapeutics (e.g., AR Antagonists) KinaseScaffold->Bifunctional Tetrazole 5-Substituted-1H-Tetrazole (Carboxylic Acid Bioisostere) Cycloaddition->Tetrazole Tetrazole->Bifunctional

Divergent synthetic pathways utilizing 4-amino-5-fluoro-2-methylbenzonitrile in drug discovery.

Validated Experimental Protocols

The following protocols have been optimized to address the specific chemical nuances of this scaffold.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling the primary aniline to a heteroaryl halide to generate a diarylamine kinase hinge-binding scaffold. Causality & Expert Insight: The ortho-fluoro substituent significantly deactivates the aniline, reducing its nucleophilicity. To overcome this, a highly active palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand (BrettPhos) is required. BrettPhos is specifically designed to promote the coupling of deactivated primary amines while preventing the formation of bis-arylated byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-amino-5-fluoro-2-methylbenzonitrile (1.0 equiv, 1.0 mmol) and the desired heteroaryl chloride (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos ligand (0.04 equiv, 4 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol). Note: If the heteroaryl halide contains base-sensitive functional groups, substitute with Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with ultra-pure Argon three times to prevent catalyst oxidation.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

  • In-Process Control (IPC): Monitor reaction progress via LC-MS. The deactivated nature of the aniline means the reaction may stall; if starting material persists after 12 hours, spike with an additional 1 mol% Pd₂(dba)₃.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the diarylamine product.

Protocol B: Lewis Acid-Catalyzed [3+2] Cycloaddition for Tetrazole Synthesis

Objective: Conversion of the cyano group into a 1H-tetrazole, a robust carboxylic acid bioisostere[3]. Causality & Expert Insight: The cyano group in this scaffold is sterically hindered by the adjacent ortho-methyl group, making standard azide cycloadditions (e.g., NaN₃/NH₄Cl) prohibitively slow. The addition of Zinc Bromide (ZnBr₂) acts as a Lewis acid, coordinating directly to the nitrile nitrogen. This coordination dramatically increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of the azide ion and overcoming the steric barrier[4].

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 4-amino-5-fluoro-2-methylbenzonitrile (1.0 equiv, 5.0 mmol).

  • Reagent Addition: Add Sodium Azide (NaN₃) (1.5 equiv, 7.5 mmol) and Zinc Bromide (ZnBr₂) (0.5 equiv, 2.5 mmol)[3]. Safety Warning: NaN₃ is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Keep the reaction strictly neutral or basic during setup.

  • Solvent: Add 15 mL of a 2:1 mixture of Isopropanol and Water. (The aqueous environment solubilizes the salts, while isopropanol dissolves the organic precursor).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 100 °C for 24 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The highly polar tetrazole will remain near the baseline compared to the rapidly migrating nitrile starting material.

  • Workup (Self-Validating Step): Cool the reaction to room temperature. Add 3M HCl dropwise until the pH reaches ~2.0. Why? The tetrazole ring has a pKa of ~4.5[3]. Acidifying the mixture ensures the tetrazole is fully protonated and precipitates out of the aqueous layer.

  • Isolation: Filter the resulting precipitate, wash with cold deionized water (2 x 10 mL) to remove residual zinc salts, and dry under high vacuum to afford the pure 5-(4-amino-5-fluoro-2-methylphenyl)-1H-tetrazole.

Applications in Target-Based Drug Discovery

The derivatives synthesized from 4-amino-5-fluoro-2-methylbenzonitrile are highly sought after in two primary therapeutic areas:

  • Androgen Receptor (AR) Antagonists: The benzonitrile motif is a well-known pharmacophore in non-steroidal AR antagonists (e.g., bicalutamide and enzalutamide analogs). The addition of the fluorine atom modulates the electron density of the aromatic ring, often increasing binding affinity to the mutated AR ligand-binding domain while preventing rapid metabolic clearance[5].

  • Antimicrobial and Anticancer Agents: The tetrazole derivatives of this scaffold share structural properties that are highly effective in targeting distinct pathological conditions, frequently acting as bioisosteres that improve cellular uptake and target residence time compared to their carboxylic acid counterparts[6].

References

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry (PMC) URL:[Link]

  • Bioisosterism in Drug Design Source: Drug Design Org URL:[Link]

Sources

Application

Suzuki cross-coupling reaction conditions for 4-amino-5-fluoro-2-methylbenzonitrile

An In-Depth Guide to Suzuki Cross-Coupling Reactions of 4-Amino-5-fluoro-2-methylbenzonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance of Substituted Aminobenzoni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki Cross-Coupling Reactions of 4-Amino-5-fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Aminobenzonitriles

The 4-amino-5-fluoro-2-methylbenzonitrile scaffold is a key structural motif in medicinal chemistry and materials science. The unique substitution pattern—an electron-donating amine, an electron-withdrawing nitrile, and sterically influencing ortho-methyl and fluoro groups—provides a versatile platform for developing complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, enabling the strategic derivatization of such scaffolds.[1][2][3] Its success is rooted in mild reaction conditions, exceptional functional group tolerance, and the relatively low toxicity of its organoboron reagents.[4][5]

This guide provides a comprehensive overview of the critical parameters governing the Suzuki-Miyaura coupling of 4-amino-5-fluoro-2-methylbenzonitrile, moving beyond a simple protocol to explain the underlying principles that dictate reaction success. We will delve into the reaction mechanism, explore the rationale behind component selection, provide a robust starting protocol, and offer a guide to troubleshooting common challenges.

The Catalytic Cycle: A Mechanistic Framework

Understanding the fundamental steps of the Suzuki-Miyaura coupling is paramount for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[6] The three core steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7][8]

  • Oxidative Addition : The active Pd(0) species inserts into the carbon-halogen bond of the aryl halide.[6][8] For 4-amino-5-fluoro-2-methylbenzonitrile, this step can be challenging. The electron-donating amino group makes the aryl halide electron-rich, which can slow the rate of oxidative addition.[9]

  • Transmetalation : The organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species.[10]

  • Reductive Elimination : The two organic groups on the palladium center couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product pd0 Pd(0)L Active Catalyst pd2_aryl Ar-Pd(II)-X Complex pd0->pd2_aryl Oxidative Addition pd2_diaryl Ar-Pd(II)-R Complex pd2_aryl->pd2_diaryl Transmetalation pd2_diaryl->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_diaryl->product aryl_halide Ar-X (Substrate) aryl_halide->pd2_aryl boronic_acid R-B(OR)₂ + Base boronic_acid->pd2_diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Their Scientific Rationale

The success of coupling an electron-rich and sterically hindered substrate like 4-amino-5-fluoro-2-methylbenzonitrile hinges on the careful selection of each reaction component.

ComponentRecommended Choice(s)Rationale & Causality
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle pre-catalysts.These are common Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Pre-catalysts can offer improved stability and activity.[6]
Ligand Buchwald Ligands: XPhos, SPhos, RuPhos. NHC Ligands: PEPPSI™-IPr.The substrate is electron-rich, making oxidative addition the likely rate-limiting step. Bulky, electron-rich phosphine ligands (like XPhos) or N-heterocyclic carbene (NHC) ligands accelerate this step by stabilizing the electron-rich palladium center.[6][11] This is crucial for achieving reasonable reaction rates with deactivated aryl halides.[11][12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃.A base is essential for the transmetalation step.[1] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate.[13] The choice can also prevent side reactions; for instance, KF can be used to prevent cleavage of base-sensitive esters.[14]
Boron Reagent Arylboronic Acids, Arylboronic Pinacol Esters (Ar-Bpin), Potassium Aryltrifluoroborates (Ar-BF₃K).Boronic acids are common but can be unstable and prone to protodeboronation.[15] Pinacol esters and trifluoroborates are more stable alternatives that slowly release the boronic acid in situ, often leading to higher yields and better reproducibility.[6][10]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF.A mixture of an aprotic organic solvent and water is standard. Water often facilitates the transmetalation step.[6] The choice of solvent can also be critical for substrate solubility.[14] Thoroughly degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[13][15]
Temperature 80–110 °CMost Suzuki couplings require heating to overcome activation barriers, particularly for challenging substrates.[15] The optimal temperature must be determined empirically, as excessive heat can lead to catalyst decomposition.

Detailed Experimental Protocol: A Validated Starting Point

This protocol provides a general and robust procedure for the Suzuki-Miyaura coupling of 4-amino-5-fluoro-2-methylbenzonitrile with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials & Reagents:
  • 4-amino-5-fluoro-2-methylbenzonitrile (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)[13]

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol %)

  • XPhos (4 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware and sterile, disposable syringes/needles

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reagent Setup (Flask with stir bar, add solids: substrate, boronic acid, base, catalyst, ligand) start->setup inert 2. Inert Atmosphere (Evacuate and backfill flask with Argon/Nitrogen 3x) setup->inert solvent 3. Solvent Addition (Add degassed Dioxane/H₂O via cannula or syringe) inert->solvent reaction 4. Reaction (Heat to 80-100 °C with vigorous stirring) solvent->reaction monitor 5. Monitoring (Track progress by TLC or LC-MS) reaction->monitor workup 6. Workup & Extraction (Cool, dilute with EtOAc, wash with H₂O and brine) monitor->workup Upon Completion purify 7. Purification (Dry organic layer, concentrate, and purify by column chromatography) workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-5-fluoro-2-methylbenzonitrile (1.0 equiv), the arylboronic acid (1.3 equiv), and finely ground potassium phosphate (3.0 equiv).[3]

  • Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv). Add this catalyst/ligand mixture to the Schlenk flask.

  • Establish Inert Atmosphere : Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent Addition : Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvents for 20-30 minutes. Using a syringe, add the solvent mixture to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-18 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

  • Characterization : Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides logical solutions.

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) catalyst or oxidized the phosphine ligand.[15] 2. Insufficiently Strong Base: The chosen base is not effective enough for the specific substrate/boronic acid combination.[13] 3. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).[15]1. Improve Degassing: Ensure the solvent and reaction vessel are rigorously deoxygenated. Use fresh, high-purity catalyst and ligand. 2. Screen Bases: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered. 3. Use Stable Boron Reagents: Switch to a more stable pinacol ester or trifluoroborate salt of the coupling partner.
Dehalogenation of Starting Material The aryl-palladium intermediate reacts with a hydride source before transmetalation. Common hydride sources are amine bases or alcohol solvents.[6]Switch to a non-hydride source base (e.g., carbonates, phosphates) and ensure the use of an aprotic solvent.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling side reaction.[13] 2. High Temperature: Excessive heat can accelerate this undesired pathway.1. Rigorous Degassing: Improve the inert atmosphere protocol. 2. Optimize Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents). 3. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Formation of Black Precipitate (Palladium Black) The palladium catalyst has aggregated and precipitated out of solution, rendering it inactive. This can be caused by an insufficient ligand-to-metal ratio or catalyst decomposition at high temperatures.[15]Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Consider using a more robust pre-catalyst system. Lower the reaction temperature.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library. Retrieved from [Link]

  • Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020, June 6). Retrieved from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC. (2011, July 6). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (2012, April 5). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Challenges In Suzuki Coupling Reaction - Kairav Chemofarbe Industries Ltd. (2025, November 12). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - RSC Publishing. (n.d.). Retrieved from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. (2017, February 25). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. (2019, July 10). Retrieved from [Link]

  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Amino-5-fluoro-2-methylbenzonitrile

Executive Summary 4-Amino-5-fluoro-2-methylbenzonitrile (CAS: 1849279-50-0) is a highly functionalized aromatic building block widely utilized in the synthesis of complex heterocycles and as a core intermediate in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-5-fluoro-2-methylbenzonitrile (CAS: 1849279-50-0) is a highly functionalized aromatic building block widely utilized in the synthesis of complex heterocycles and as a core intermediate in drug discovery programs. Synthesizing this specific substitution pattern requires strategic control over aromatic reactivity. This technical guide details a robust, highly regioselective Nucleophilic Aromatic Substitution (SNAr) protocol to synthesize this compound from 4,5-difluoro-2-methylbenzonitrile[1]. By leveraging the electronic disparities between the C4 and C5 positions, researchers can achieve >98% regiomeric purity without the need for complex transition-metal catalysis.

Mechanistic Rationale & Causality

The success of this protocol relies on the predictable regioselectivity inherent to the difluorobenzonitrile system. In the precursor, 4,5-difluoro-2-methylbenzonitrile, the two fluorine leaving groups occupy the C4 and C5 positions.

  • Electronic Activation: The cyano (-CN) group at C1 is a powerful electron-withdrawing group (EWG). It activates the ortho and para positions toward nucleophilic attack by stabilizing the resulting negative charge in the transition state[2].

  • Para vs. Meta Selectivity: The fluorine at C4 is para to the -CN group, allowing the Meisenheimer complex intermediate to be stabilized via resonance. Conversely, the fluorine at C5 is meta to the -CN group; an attack at C5 lacks resonance stabilization and relies solely on weaker inductive effects. Quantum mechanical (QM) and LUMO mapping of similar systems confirm that the lowest unoccupied molecular orbital is heavily concentrated at the para position, driving the regioselectivity[3].

  • Solvent Causality: Utilizing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical. DMSO poorly solvates the ammonia nucleophile—thereby increasing its effective nucleophilicity—while effectively stabilizing the polar Meisenheimer transition state. This accelerates the reaction and ensures high conversion rates compared to nonpolar or protic alternatives[4].

SNAr_Regioselectivity cluster_0 Regioselective SNAr Pathway SM 4,5-Difluoro-2-methylbenzonitrile (Substrate) MC_C4 Attack at C4 (Para to -CN) Resonance Stabilized Complex SM->MC_C4 Favorable MC_C5 Attack at C5 (Meta to -CN) Lacks Resonance Stabilization SM->MC_C5 Unfavorable Nuc NH3 (Nucleophile) Nuc->MC_C4 Nuc->MC_C5 Prod 4-Amino-5-fluoro-2-methylbenzonitrile (Major Product) MC_C4->Prod -HF NoProd 5-Amino-4-fluoro-2-methylbenzonitrile (Not Formed) MC_C5->NoProd -HF

Figure 1: Regioselective SNAr pathway demonstrating preferential nucleophilic attack at C4.

Experimental Workflow & Protocol

Self-Validating Design: This protocol incorporates in-process controls (IPC) and a water-precipitation workup that inherently purifies the product. Because unreacted ammonia, fluoride byproducts, and DMSO remain highly soluble in the aqueous filtrate, the target compound precipitates in high purity, eliminating the need for silica gel chromatography.

Materials Required:
  • 4,5-Difluoro-2-methylbenzonitrile (Substrate)

  • Ammonium hydroxide (28-30% NH₃ in water)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Deionized Water

Step-by-Step Methodology:
  • Reactor Preparation: Equip a pressure-rated sealed tube or autoclave with a magnetic stirrer.

    • Causality: Ammonia is highly volatile. A sealed system prevents the escape of NH₃ gas at the elevated reaction temperature (80 °C), maintaining the necessary stoichiometric excess to drive the reaction to completion.

  • Substrate Charging: Dissolve 1.0 equivalent of 4,5-difluoro-2-methylbenzonitrile in DMSO to achieve a 0.5 M substrate concentration.

  • Nucleophile Addition: Add 5.0 equivalents of aqueous ammonium hydroxide (28% w/w).

  • Thermal Activation: Seal the vessel securely and heat the reaction mixture to 80 °C for 12 hours behind a blast shield.

  • In-Process Control (IPC): Cool the vessel to room temperature before opening. Sample the reaction mixture and analyze via HPLC or TLC (Hexanes/Ethyl Acetate 3:1). The reaction is self-validating when the substrate peak is <1% and a single new polar spot is observed.

  • Workup & Precipitation: Cool the mixture to 0–5 °C using an ice bath. Slowly add cold deionized water (3 times the volume of the DMSO used) under vigorous stirring.

    • Causality: The highly polar DMSO/water mixture forces the hydrophobic 4-amino-5-fluoro-2-methylbenzonitrile to crash out of solution as a crystalline solid.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove any residual DMSO and ammonium fluoride salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C to a constant weight.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization data, demonstrating the causality between solvent choice, temperature, and regiomeric purity.

ConditionSolventTemp (°C)NH₃ SourceTime (h)Conversion (%)Regiomeric Purity (C4:C5)Isolated Yield (%)
1Ethanol80Aq. NH₄OH246595:558
2DMF80Aq. NH₄OH128998:282
3DMSO 80 Aq. NH₄OH 12 >99 >99:1 91
4DMSO25Aq. NH₄OH4830>99:1N/A

Analytical Validation

To ensure the trustworthiness of the synthesized 4-amino-5-fluoro-2-methylbenzonitrile, structural verification must confirm the regiochemistry:

  • ¹⁹F NMR: The difluoro precursor exhibits two distinct fluorine signals. The product will exhibit a single fluorine resonance, confirming mono-substitution.

  • ¹H NMR: The aromatic region will display two distinct singlets (with para-coupling and H-F coupling). The presence of the C6 proton (appearing as a doublet due to coupling with the adjacent C5 fluorine) and the C3 proton (appearing as a singlet) definitively confirms that the nucleophile attacked the C4 position.

References

  • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Source: Semantic Scholar (Organic Process Research & Development) URL: [Link]

  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec URL: [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 4-Amino-5-fluoro-2-methylbenzonitrile

Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists Objective: To establish a robust, high-yielding, and chemoselective kilogram-scale manufacturing route for 4-amino-5-fluoro-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists Objective: To establish a robust, high-yielding, and chemoselective kilogram-scale manufacturing route for 4-amino-5-fluoro-2-methylbenzonitrile.

Introduction and Strategic Scope

4-Amino-5-fluoro-2-methylbenzonitrile (CAS: 1849279-50-0)[1] is a highly versatile fluorinated building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), acting as a critical precursor in multi-step organic pathways such as the Bischler-Möhlau indole synthesis[2].

Scaling up the synthesis of densely functionalized fluoroarenes presents two primary chemical engineering challenges: achieving strict regiocontrol during electrophilic aromatic substitution and preventing hydrodefluorination during catalytic reduction. This application note details a field-validated, two-step process—regioselective nitration followed by chemoselective hydrogenation—designed to overcome these hurdles at the kilogram scale.

Process Chemistry Rationale & Mechanistic Causality

Phase 1: Regioselective Nitration

The starting material, 5-fluoro-2-methylbenzonitrile, possesses three substituents with competing directing effects. The nitrile group at C1 is meta-directing and strongly deactivating. The methyl group at C2 is mildly ortho/para-directing. The fluorine atom at C5 is inductively deactivating but donates electron density via resonance to activate its ortho and para positions (C4 and C6).

Because the C6 position is sterically hindered (sandwiched between the nitrile and fluoro groups), electrophilic attack is heavily favored at the C4 position. However, to prevent over-nitration and the acid-catalyzed hydrolysis of the nitrile group, the reaction requires stringent thermal control (-10 °C) and a precisely calibrated mixed-acid system (HNO₃/H₂SO₄). This mirrors the strict parameters required for the mononitration of analogous 3-fluoro-4-methylbenzoic acid derivatives[3].

Phase 2: Chemoselective Catalytic Hydrogenation

Reducing the resulting 4-nitro-5-fluoro-2-methylbenzonitrile intermediate to the target amine introduces the risk of hydrodefluorination (cleavage of the C–F bond). Palladium on Carbon (Pd/C), the industry standard for nitro reduction, readily undergoes oxidative addition into activated C–F bonds, a side reaction exacerbated by the increasing basicity of the newly formed amine.

To establish causality in our catalyst selection, we replace Pd/C with Platinum on Carbon (Pt/C). Platinum exhibits a significantly higher kinetic barrier for C–F bond oxidative addition under mild aqueous or methanolic conditions[4]. This choice selectively reduces the nitro group while quantitatively preserving the aryl fluoride bond.

Workflow Visualization

G SM 5-Fluoro-2-methylbenzonitrile Int 4-Nitro-5-fluoro-2-methylbenzonitrile SM->Int HNO3 / H2SO4 -10°C to 0°C Regioselective Nitration Prod 4-Amino-5-fluoro-2-methylbenzonitrile Int->Prod H2 (50 psi), 5% Pt/C MeOH, 25°C Chemoselective Reduction

Figure 1: Two-step scale-up synthetic workflow for 4-amino-5-fluoro-2-methylbenzonitrile.

Quantitative Process Optimization

Prior to the 1 kg scale-up, reaction parameters were systematically optimized. The data below summarizes the causality between reaction conditions and product integrity.

Table 1: Optimization of Nitration Conditions (Phase 1)

Acid System Temp (°C) Conversion (%) 4-Nitro Selectivity (%) Nitrile Hydrolysis (%)
HNO₃ / H₂SO₄ 20 >99 75 15
HNO₃ / H₂SO₄ 0 98 88 2
HNO₃ / H₂SO₄ -10 95 94 <1

| HNO₃ / AcOH | 0 | 60 | 90 | <1 |

Table 2: Catalyst Screening for Chemoselective Nitro Reduction (Phase 2)

Catalyst (5 mol%) H₂ Pressure (psi) Solvent Conversion (%) Desired Amine Yield (%) De-fluorination (%)
10% Pd/C 50 MeOH >99 65 32
10% Pd/C + V 50 MeOH >99 78 18
5% Pt/C 50 MeOH >99 96 <1

| Raney Ni | 100 | EtOH | 85 | 80 | 2 |

Self-Validating Experimental Protocols (1 kg Scale)

Phase 1: Synthesis of 4-Nitro-5-fluoro-2-methylbenzonitrile

Rationale for Self-Validation: The protocol uses thermal triggers and strict In-Process Controls (IPC) to ensure the reaction does not proceed to the quench phase if unreacted starting material remains, preventing difficult downstream separations.

  • Reactor Preparation: Equip a 20 L glass-lined jacketed reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Substrate Dissolution: Charge the reactor with 1.0 kg (7.40 mol) of 5-fluoro-2-methylbenzonitrile and 5.0 L of concentrated H₂SO₄ (98%). Stir at 150 rpm until complete dissolution is achieved.

  • Cooling: Circulate cryogenic fluid through the jacket to cool the internal mixture to -10 °C.

  • Nitration: Prepare a mixed acid solution of 0.52 L of fuming HNO₃ (1.1 equiv) and 1.0 L of H₂SO₄. Add this mixture dropwise over 3 hours.

    • Causality Check: Maintain the internal temperature strictly between -10 °C and -5 °C. Exceeding -5 °C exponentially increases the rate of nitrile hydrolysis to the primary amide.

  • In-Process Control (IPC): After 2 hours of post-addition stirring, sample the mixture.

    • Validation Gate: Quench the reaction only when HPLC analysis confirms <2% starting material. If >2%, continue stirring for 45 minutes and resample.

  • Quench & Isolation: Transfer the reaction mixture slowly into 15 kg of vigorously stirred crushed ice/water. Filter the resulting pale-yellow precipitate via a Nutsche filter. Wash the filter cake with cold water (3 × 5 L) until the filtrate pH > 4.

  • Purification: Recrystallize from hot ethanol to remove the minor 6-nitro isomer, yielding ~1.2 kg (90% yield) of pure 4-nitro-5-fluoro-2-methylbenzonitrile.

Phase 2: Synthesis of 4-Amino-5-fluoro-2-methylbenzonitrile

Rationale for Self-Validation: Hydrogenations are mass-transfer limited. The protocol mandates specific agitation rates and pressure monitoring to ensure the reaction is driven to completion without stalling at the hydroxylamine intermediate.

  • Reactor Preparation: Purge a 20 L Hastelloy autoclave with N₂ for 15 minutes.

  • Charge: Add 1.0 kg (5.55 mol) of 4-nitro-5-fluoro-2-methylbenzonitrile, 10 L of HPLC-grade Methanol, and 50 g of 5% Pt/C (5 wt% loading).

  • Atmosphere Exchange: Seal the reactor. Pressurize with N₂ to 30 psi and vent (repeat 3x). Pressurize with H₂ to 30 psi and vent (repeat 3x).

    • Causality Check: This rigorous purging prevents oxygen-induced catalyst ignition and ensures pure H₂ availability at the catalyst surface.

  • Hydrogenation: Pressurize the reactor with H₂ to 50 psi. Initiate stirring at 600 rpm. Maintain the internal temperature at 25 °C. The reaction is mildly exothermic; utilize jacket cooling as needed.

  • In-Process Control (IPC): Monitor H₂ uptake. Once uptake ceases (typically 4-6 hours), sample the reactor.

    • Validation Gate: Proceed to filtration only when HPLC confirms <0.5% nitro intermediate and <1% hydroxylamine intermediate.

  • Workup: Vent the H₂ and purge with N₂ (3x). Filter the mixture through a pad of Celite to remove the Pt/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to 2 L. Add 4 L of heptane to induce crystallization. Filter and dry under vacuum at 40 °C to afford ~790 g (95% yield) of 4-amino-5-fluoro-2-methylbenzonitrile as an off-white crystalline solid.

Analytical Validation Parameters

To ensure the integrity of the self-validating gates, the following HPLC method must be utilized:

  • Column: C18, 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time Markers: 5-fluoro-2-methylbenzonitrile (~8.2 min), 4-nitro isomer (~9.5 min), 6-nitro isomer (~9.1 min), 4-amino product (~5.4 min).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-amino-5-fluoro-2-methylbenzonitrile

Introduction: Welcome to the technical support center for the synthesis of 4-amino-5-fluoro-2-methylbenzonitrile. This molecule is a crucial building block in the development of various pharmaceutical compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the synthesis of 4-amino-5-fluoro-2-methylbenzonitrile. This molecule is a crucial building block in the development of various pharmaceutical compounds. Achieving a high reaction yield is paramount for ensuring the cost-effectiveness and scalability of drug development pipelines. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions based on established chemical principles for analogous transformations. We will explore a plausible and robust synthetic route, addressing common challenges that researchers may encounter.

Proposed Synthetic Pathway

The synthesis of 4-amino-5-fluoro-2-methylbenzonitrile can be efficiently approached via a two-step sequence starting from the commercially available 2-Bromo-4-fluoro-1-methyl-5-nitrobenzene. This pathway is advantageous as it utilizes well-understood and scalable reactions: a nucleophilic aromatic substitution (SNAr) for cyanation, followed by a standard nitro group reduction.

Synthetic_Pathway A 2-Bromo-4-fluoro-1-methyl-5-nitrobenzene (Starting Material) B 4-Fluoro-2-methyl-5-nitrobenzonitrile (Intermediate) A->B Step 1: Cyanation Reagent: CuCN Solvent: DMF/NMP C 4-Amino-5-fluoro-2-methylbenzonitrile (Final Product) B->C Step 2: Nitro Reduction Reagent: Fe/HCl or H₂, Pd/C Solvent: EtOH/H₂O Troubleshooting_Cyanation Start Low Yield in Cyanation Step? Check_CuCN Is the CuCN fresh and high quality? Start->Check_CuCN Check_Temp Is the reaction temperature optimal (150-170°C)? Check_CuCN->Check_Temp Yes Sol_CuCN Use fresh CuCN or pre-treat existing stock. Check_CuCN->Sol_CuCN No Check_Anhydrous Are conditions strictly anhydrous? Check_Temp->Check_Anhydrous Yes Sol_Temp Optimize temperature via small-scale trials. Check_Temp->Sol_Temp No Check_Workup Is the work-up effective at breaking Cu-complexes? Check_Anhydrous->Check_Workup Yes Sol_Anhydrous Use oven-dried glassware and anhydrous solvent under N₂. Check_Anhydrous->Sol_Anhydrous No Sol_Workup Quench with FeCl₃/HCl or NH₄OH solution. Check_Workup->Sol_Workup No Success Yield Improved Check_Workup->Success Yes Sol_CuCN->Success Sol_Temp->Success Sol_Anhydrous->Success Sol_Workup->Success

Caption: Troubleshooting decision tree for low yield in the cyanation step.

Experimental Protocols

Disclaimer: These protocols are based on established procedures for analogous compounds and should be adapted and optimized with appropriate laboratory safety precautions by experienced researchers.

Protocol 1: Synthesis of 4-Fluoro-2-methyl-5-nitrobenzonitrile (Step 1)
  • Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-Bromo-4-fluoro-1-methyl-5-nitrobenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5 mL per gram of starting material).

  • Reaction: Begin stirring and heat the mixture to an internal temperature of 160 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a vigorously stirred solution of ferric chloride (3 equivalents) in 10% aqueous HCl. Stir for 1 hour.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF used).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 4-Amino-5-fluoro-2-methylbenzonitrile (Step 2, Fe/HCl Method)
  • Setup: In a round-bottom flask, suspend 4-Fluoro-2-methyl-5-nitrobenzonitrile (1 equivalent) in a 5:1 mixture of ethanol and water.

  • Reagent Addition: Add iron powder (4 equivalents) to the suspension. Heat the mixture to a gentle reflux (approx. 80 °C).

  • Acidification: Add concentrated hydrochloric acid dropwise via an addition funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, maintain the reflux for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralization & Extraction: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

References

  • AiFChem. (2025, October 21). 2-Amino-4-fluoro-5-methylbenzonitrile.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis.
  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a fluorinated azobenzene derivative. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.
  • Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Retrieved from [Link]

  • Google Patents. (2007). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-5-fluoro-2-methylbenzonitrile Reactions

Welcome to the technical support center for 4-amino-5-fluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by the ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-amino-5-fluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by the steric and electronic properties of this valuable building block. The ortho-methyl group introduces significant steric hindrance around the adjacent amino functionality, while the electron-withdrawing fluorine and nitrile groups modulate the reactivity of the aromatic ring. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with 4-amino-5-fluoro-2-methylbenzonitrile?

The main difficulties arise from the steric bulk of the methyl group positioned ortho to the amino group. This hindrance can impede the approach of reagents to the nitrogen atom, leading to low yields and slow reaction rates in common transformations such as N-arylation and amide bond formation. Additionally, the electronic effects of the fluorine and nitrile substituents influence the nucleophilicity of the amino group and the overall reactivity of the aromatic ring.

Q2: Which types of reactions are most affected by the steric hindrance in this molecule?

Reactions that directly involve the amino group are most significantly impacted. These include, but are not limited to:

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination): The formation of the palladium-amine complex can be sterically hindered.

  • Amide bond formation (acylation): The approach of acylating agents to the sterically congested amino group can be difficult.

  • Nucleophilic aromatic substitution (SNAr) at the amino group: While less common for anilines, direct N-alkylation can be challenging.

Q3: How do the fluorine and nitrile groups influence the reactivity of 4-amino-5-fluoro-2-methylbenzonitrile?

The fluorine and nitrile groups are both electron-withdrawing. Fluorine exerts a strong inductive effect (-I) and a moderate resonance effect (+M).[1] The nitrile group is also deactivating towards electrophilic aromatic substitution. These electronic effects decrease the electron density on the aromatic ring and can reduce the nucleophilicity of the amino group, further complicating reactions. However, in nucleophilic aromatic substitution reactions where a different leaving group is present on the ring, these electron-withdrawing groups can activate the ring towards nucleophilic attack.

Troubleshooting Guides

Problem 1: Low Yield in Buchwald-Hartwig Amination with 4-Amino-5-fluoro-2-methylbenzonitrile

Symptoms:

  • Low conversion of the starting aryl halide.

  • Formation of hydrodehalogenation byproducts.

  • Complex reaction mixture with multiple side products.

Causality: The steric hindrance from the ortho-methyl group on the aniline impedes the oxidative addition and/or reductive elimination steps of the catalytic cycle. The choice of ligand, base, and reaction conditions is critical to overcome this barrier.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low Yield Observed ligand Optimize Ligand Selection - Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) start->ligand precatalyst Evaluate Palladium Precatalyst - Use a highly active precatalyst (e.g., G3 or G4 palladacycles) ligand->precatalyst If yield is still low base Screen Different Bases - Strong, non-nucleophilic bases are preferred (e.g., NaOt-Bu, K3PO4, LHMDS) precatalyst->base If no improvement conditions Adjust Reaction Conditions - Increase temperature incrementally - Prolong reaction time base->conditions If necessary solvent Solvent Optimization - Toluene, dioxane, or a mixture are common choices conditions->solvent Fine-tuning success Improved Yield solvent->success Upon optimization

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Detailed Solutions:

ParameterRecommendationRationale
Ligand Selection Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos.[2] N-heterocyclic carbene (NHC) ligands can also be effective.These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[3] They also accelerate the reductive elimination step.
Palladium Source Use a highly active precatalyst, such as a palladacycle (e.g., XPhos Pd G3).Precatalysts are often more stable and provide a more consistent source of active Pd(0) in situ.
Base Selection Employ strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K3PO4).A strong base is required to deprotonate the sterically hindered aniline. Non-nucleophilic bases prevent competitive reactions with the aryl halide.
Reaction Temperature Gradually increase the reaction temperature, often in the range of 80-120 °C.Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition.
Solvent Toluene and 1,4-dioxane are common and effective solvents. Aprotic polar solvents like DMF should be used with caution as they can sometimes lead to side reactions.The choice of solvent can influence catalyst solubility and stability.

Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride

  • In a glovebox, add the aryl chloride (1.0 mmol), 4-amino-5-fluoro-2-methylbenzonitrile (1.2 mmol), sodium tert-butoxide (1.4 mmol), XPhos ligand (0.02 mmol), and XPhos Pd G3 (0.01 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add 5 mL of anhydrous toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Problem 2: Inefficient Amide Bond Formation (Acylation)

Symptoms:

  • Reaction stalls with significant starting material remaining.

  • Formation of byproducts from the decomposition of the acylating agent.

  • Low isolated yield of the desired amide.

Causality: The nucleophilicity of the amino group is reduced by the electron-withdrawing substituents, and this is compounded by the steric hindrance from the ortho-methyl group, which prevents the approach of the acylating agent.

Troubleshooting Strategy:

G cluster_1 Troubleshooting Inefficient Amide Coupling start Low Amide Yield activating_agent Use a More Reactive Acylating Agent - Convert carboxylic acid to acyl chloride or use a coupling reagent start->activating_agent coupling_reagent Optimize Coupling Reagent - Screen carbodiimides (EDC), phosphonium (PyBOP), or uronium (HATU) reagents activating_agent->coupling_reagent If using a coupling reagent base Select an Appropriate Base - Use a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) coupling_reagent->base Optimize base conditions Adjust Reaction Conditions - Increase temperature cautiously - Extend reaction time base->conditions If reaction is sluggish success Improved Yield conditions->success Upon optimization

Caption: Troubleshooting workflow for inefficient amide bond formation.

Detailed Solutions:

ParameterRecommendationRationale
Acylating Agent Convert the carboxylic acid to a more reactive acyl chloride or use a potent coupling reagent.Acyl chlorides are more electrophilic than the corresponding carboxylic acids. Coupling reagents form highly reactive intermediates in situ.
Coupling Reagents For reactions with carboxylic acids, screen a variety of modern coupling reagents. Uronium/aminium salts like HATU or HBTU are often very effective for hindered couplings.Different coupling reagents have different mechanisms and efficiencies with sterically demanding substrates.
Base Selection Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.These bases will scavenge the acid produced during the reaction without competing with the aniline as a nucleophile.
Additives Include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling reagents.These additives can suppress side reactions and racemization (if applicable) and increase the reaction rate.
Temperature Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.Increased thermal energy can help overcome the activation barrier for the sterically hindered coupling.

Experimental Protocol: HATU-Mediated Amide Coupling

  • To a solution of the carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF, add HATU (1.1 mmol) and diisopropylethylamine (DIPEA) (3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-amino-5-fluoro-2-methylbenzonitrile (1.0 mmol) in 2 mL of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Amino-5-Fluoro-2-Methylbenzonitrile Purity Analysis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Analytical Rationale The compound is a critical fluorinated intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Analytical Rationale

The compound is a critical fluorinated intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Analyzing the purity of this compound presents a distinct chromatographic challenge due to its complex substitution pattern: a highly electronegative fluorine atom, a polar nitrile group, and an ionizable primary amine, all situated on a single aromatic ring.

This guide objectively compares the performance of a traditional C18 stationary phase (the alternative) against a Pentafluorophenyl (PFP) stationary phase (the optimized product) for the purity analysis of this compound. Furthermore, we detail a self-validating experimental protocol that strictly adheres to the modernized1[1] and the lifecycle management principles proposed in 2[2].

The Causality of Selectivity: Why PFP Outperforms C18

In analytical method development, column selection must be driven by molecular causality, not habit.

  • The Limitation of C18: Traditional C18 columns rely almost entirely on dispersive hydrophobic interactions. When analyzing 4-amino-5-fluoro-2-methylbenzonitrile alongside its closely related positional isomers (e.g., the 3-fluoro isomer impurity), a C18 phase struggles to differentiate the subtle changes in electron density, resulting in co-elution.

  • The PFP Advantage: By utilizing a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms. The electron-deficient PFP ring engages in strong π−π interactions with the analyte's electron-rich aromatic ring. Additionally, the PFP phase facilitates strong dipole-dipole interactions with the analyte's nitrile group and specific fluorine-fluorine interactions. This multi-modal retention is the definitive cause of the superior resolution observed on PFP columns.

HPLC_Validation_Workflow S1 1. Analyte Assessment 4-amino-5-fluoro-2-methylbenzonitrile S2 2. Column Screening Evaluate C18 vs. PFP S1->S2 Identify polar & halogenated functional groups S3 3. Method Optimization pH 2.0 to suppress silanol activity S2->S3 Select PFP for orthogonal selectivity S4 4. Self-Validating Protocol System Suitability & Bracketing S3->S4 Finalize gradient & mobile phase S5 5. ICH Q2(R2) Validation Accuracy, Precision, Linearity S4->S5 Execute validation sequence

Figure 1: Lifecycle workflow for HPLC method development and validation.

Experimental Protocols: A Self-Validating System

A robust analytical method must prove its own validity continuously. The following protocol is engineered as a self-validating system, ensuring that any instrumental drift automatically invalidates the specific bracket rather than the entire batch.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Causality

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Causality: The primary amine on the analyte has a pKa​ of approximately 4.5. Operating at a neutral pH would result in partial ionization, leading to peak splitting and severe tailing due to secondary interactions with residual silanols on the silica matrix. Buffering to pH 2.0 ensures the amine is fully protonated and ion-paired, guaranteeing sharp, symmetrical peaks.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and superior UV transparency at low wavelengths compared to methanol.

Step 2: Chromatographic Conditions

  • Column: High-purity PFP, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces mobile phase viscosity).

  • Detection: UV at 235 nm.

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 20% B), 12.1-17 min (equilibration).

Step 3: Self-Validating Sequence Design

  • Blank Injection (50:50 Water:MeCN): Proves the absence of carryover.

  • System Suitability Test (SST): A solution containing 4-amino-5-fluoro-2-methylbenzonitrile spiked with 1% of the 3-fluoro isomer. Must demonstrate Resolution (Rs) > 2.0 before the run can proceed.

  • Calibration Standards: 5 levels ranging from 50% to 150% of the nominal concentration.

  • Unknown Samples: Bracketed by a mid-level calibration check standard every 10 injections to continuously verify system stability.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP chemistry for this specific molecule, we compared it directly against a standard C18 column under identical mobile phase conditions.

Table 1: Chromatographic Performance: C18 vs. PFP Column

ParameterC18 Column (Alternative)PFP Column (Optimized)ICH/USP Acceptance Criteria
Retention Time (min) 4.26.8N/A
Resolution (Rs) from isomer 1.2 (Co-elution)3.5 (Baseline) > 2.0
Tailing Factor (Tf) 1.68 (Severe tailing)1.05 (Symmetrical) < 1.5
Theoretical Plates (N) 4,50012,500 > 5,000

Data Interpretation: The C18 column fails to meet compendial system suitability requirements for both resolution and peak tailing. The PFP column easily surpasses all criteria, validating our mechanistic rationale regarding orthogonal selectivity.

ICH Q2(R2) Method Validation Results

Following the optimization of the PFP method, a full validation was executed in accordance with 1[1]. The method was assessed for its fitness for purpose in determining the purity of bulk drug substances.

Table 2: ICH Q2(R2) Method Validation Summary (PFP Column)

Validation ParameterTest ConditionsResultsAcceptance Criteria
Linearity 50% to 150% of nominal conc. (5 levels) R2 = 0.9998 R2 ≥ 0.999
Accuracy (Recovery) Spiked with API at 80%, 100%, 120%99.5% - 100.8%98.0% - 102.0%
Repeatability 6 replicate injections at 100% conc.%RSD = 0.62%%RSD ≤ 2.0%
Intermediate Precision Different day, different analyst/system%RSD = 0.85%%RSD ≤ 2.0%
Specificity Blank and placebo interference checkNo interfering peaksPeak purity angle < threshold
LOD / LOQ Signal-to-Noise ratio approach0.05 µg/mL / 0.15 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)

Conclusion

The purity analysis of complex halogenated aromatics like 4-amino-5-fluoro-2-methylbenzonitrile requires a deliberate departure from default C18 methodologies. By leveraging the orthogonal π−π and dipole-dipole interactions of a PFP stationary phase, combined with strict pH control to manage amine ionization, we have developed a highly robust, self-validating analytical procedure. The experimental data confirms that this method not only outperforms traditional alternatives but fully complies with the rigorous standards set forth by ICH Q2(R2) and USP <1225>.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy / GMP Compliance. 2

  • 4-Amino-5-fluoro-2-methylbenzonitrile | 1849279-50-0 Product Specifications - Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

4-Amino-5-fluoro-2-methylbenzonitrile proper disposal procedures

As a Senior Application Scientist in pharmaceutical development, I recognize that the safe handling and disposal of halogenated aromatic nitriles are as critical as their synthetic utility. 4-Amino-5-fluoro-2-methylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I recognize that the safe handling and disposal of halogenated aromatic nitriles are as critical as their synthetic utility. 4-Amino-5-fluoro-2-methylbenzonitrile (CAS: 1849279-50-0) is a highly valuable intermediate in drug discovery, but its functional groups—specifically the nitrile and fluoro substituents—dictate strict environmental and operational safety protocols.

The following guide provides a self-validating, mechanistic approach to the disposal and spill management of this compound, ensuring compliance with global laboratory safety standards.

Hazard Profile & Mechanistic Causality

Before executing any disposal protocol, it is essential to understand the physicochemical hazards driving these procedures. 4-Amino-5-fluoro-2-methylbenzonitrile is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and being harmful if swallowed (H302)[1].

Causality in Disposal:

  • The Nitrile Group (-C≡N): While stable under neutral conditions, nitriles can undergo hydrolysis under strongly acidic or basic conditions. If incinerated improperly, they can release highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx). Therefore, this chemical must be strictly segregated from strong acids/bases and routed only to high-temperature commercial incinerators managed by licensed carriers[2].

  • The Fluoro Group (-F): Halogenated organics require specialized waste streams because their combustion generates corrosive hydrogen fluoride (HF) gas. Mixed waste containing this compound must be explicitly labeled as "Halogenated Organic Waste" to ensure the disposal facility uses appropriate alkaline scrubbers during incineration.

  • Environmental Toxicity: The compound must not enter waterways or sewer systems[2]. Aqueous waste streams contaminated with this compound cannot be poured down the drain; they must be collected as hazardous liquid waste.

Quantitative & Categorical Safety Data

The following table summarizes the critical logistical data required for setting up your laboratory's waste management plan for this compound.

ParameterSpecificationOperational Implication
CAS Number 1849279-50-0Use for all waste manifest documentation.
Physical State Solid[1]Dust generation is a primary inhalation risk; handle under local exhaust ventilation.
Waste Stream Category Halogenated / Nitrogenous OrganicDo not mix with non-halogenated solvents to prevent excessive disposal surcharges and facility rejection.
Spill Absorbent Inert (Sand, Silica gel, Vermiculite)[2]Do not use combustible materials (e.g., paper towels) for large spills, as they complicate the incineration profile.
Required PPE Nitrile gloves, safety goggles, lab coat, particulate respirator (if dust is generated)[2]Essential for both routine disposal and spill response to prevent dermal/mucosal absorption.

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Disposal

This protocol applies to leftover reagents, contaminated reaction mixtures, and consumable materials (e.g., weigh boats, filter paper) that have come into contact with the compound.

  • Waste Segregation: Separate solid and liquid waste. Do not combine this compound with strong oxidizing agents, strong acids, or strong bases in the waste container to prevent exothermic reactions or toxic gas evolution.

  • Primary Containment: Place solid waste (including contaminated consumables) into a heavy-duty, chemically compatible, airtight container (e.g., high-density polyethylene, HDPE)[2].

  • Liquid Waste Routing: If the compound is dissolved in a solvent (e.g., DMSO, DMF, or DCM), pour the mixture into a designated "Halogenated Organic Liquid Waste" carboy. Ensure the carboy is kept closed with a vented cap when not actively adding waste.

  • GHS Labeling: Affix a hazardous waste label to the container immediately. The label must explicitly list "4-Amino-5-fluoro-2-methylbenzonitrile" and include the hazard codes: H302, H315, H319, and H335[1].

  • Institutional Transfer: Transfer the sealed, labeled containers to your facility's central hazardous waste accumulation area. Ensure the product is ultimately disposed of by a licensed commercial waste carrier capable of handling halogenated organics[2].

Protocol B: Accidental Spill Cleanup & Disposal

Because this compound is a solid, spills often involve fine powders which pose an inhalation hazard.

  • Isolation & PPE: Immediately isolate the spill area. Ensure all personnel are wearing upgraded PPE, including a particulate-filtering facepiece (N95 or P100) if dust is airborne. Remove all sources of ignition[2].

  • Containment & Absorption: Do not sweep dry powder, as this aerosolizes the chemical. Lightly dampen the spill with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, then cover the area with an inert absorbent material such as sand, silica gel, or vermiculite[2].

  • Collection: Use non-sparking tools (e.g., a plastic scoop) to collect the absorbed mixture. Transfer the material into an airtight, sealable hazardous waste container[2].

  • Decontamination: Wash the spill surface with a detergent solution. Crucial Step: Do not mop this wash water into the sink. Use absorbent pads to collect the wash water and dispose of the pads in the solid hazardous waste container.

Waste Routing & Spill Response Workflow

The following diagram illustrates the logical decision tree for handling 4-Amino-5-fluoro-2-methylbenzonitrile waste streams to ensure environmental compliance.

WasteWorkflow Start 4-Amino-5-fluoro-2-methylbenzonitrile Waste Generated Decision Routine Waste or Spill? Start->Decision Routine Routine Solid/Liquid Waste Decision->Routine Standard Operation Spill Accidental Spill Decision->Spill Accidental Release Segregate Segregate into Halogenated/ Nitrogenous Waste Stream Routine->Segregate Absorb Suppress Dust & Absorb with Inert Material Spill->Absorb Container Seal in Airtight, Compatible Container Segregate->Container Absorb->Container Label Apply GHS Labels (H302, H315, H319, H335) Container->Label Dispose Transfer to Licensed Hazardous Waste Carrier Label->Dispose

Operational workflow for the segregation, containment, and disposal of halogenated benzonitrile waste.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-Amino-5-fluoro-2-methylbenzonitrile
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4-Amino-5-fluoro-2-methylbenzonitrile
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